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Compound of Interest

Compound Name:
(R)-5-Bromomethyl-2-

pyrrolidinone

Cat. No.: B1282023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

the chiral molecule (R)-5-Bromomethyl-2-pyrrolidinone. This compound is a valuable

building block in medicinal chemistry and drug development, making a thorough understanding

of its structural characteristics essential. This guide presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols to aid in the replication and interpretation of these results.

Chemical Structure and Properties
(R)-5-Bromomethyl-2-pyrrolidinone is a derivative of pyroglutamic acid, featuring a five-

membered lactam ring with a bromomethyl substituent at the chiral center.

Molecular Formula: C₅H₈BrNO

Molecular Weight: 178.03 g/mol

Appearance: White to light brown powder

Melting Point: 76 - 80 °C

Optical Rotation: [α]²²/D = +34° (c = 0.5 in ethanol)[1]
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Spectroscopic Data
The following sections detail the NMR, IR, and MS data for (R)-5-Bromomethyl-2-
pyrrolidinone. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule. The following data is for the (S)-enantiomer, which is

expected to have an identical spectrum to the (R)-enantiomer.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.5 - 3.7 m 1H H5

~3.4 dd 1H H6a

~3.3 dd 1H H6b

~2.3 - 2.5 m 2H H3

~1.9 - 2.1 m 2H H4

Note: The chemical shifts are approximate and can vary depending on the solvent and

concentration.

Due to the lack of a publicly available ¹³C NMR spectrum for (R)-5-Bromomethyl-2-
pyrrolidinone, the data for the closely related analog, (R)-(+)-5-(chloromethyl)-2-pyrrolidone, is

presented below as a representative spectrum. The chemical shifts are expected to be similar,

with the carbon attached to the halogen (C6) likely appearing at a slightly lower field (higher

ppm) for the bromo derivative.
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Chemical Shift (δ) ppm Assignment

~178 C2 (C=O)

~58 C5

~45 C6 (CH₂Cl)

~30 C3

~28 C4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. As a specific IR

spectrum for (R)-5-Bromomethyl-2-pyrrolidinone is not readily available, the following table

presents the expected characteristic absorption bands based on its functional groups. Data for

the analogous (R)-(+)-5-(chloromethyl)-2-pyrrolidone is included for comparison.

Wavenumber (cm⁻¹) Functional Group Description

~3200 N-H Amide N-H stretch (broad)

~2950-2850 C-H Aliphatic C-H stretch

~1680 C=O Amide I band (C=O stretch)

~1460 CH₂ CH₂ scissoring

~1290 C-N Amide III band

~650 C-Br C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron ionization (EI) is a common technique for this analysis. While a specific

mass spectrum for (R)-5-Bromomethyl-2-pyrrolidinone is not available, the expected key

fragments are listed below.
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m/z Ion Description

177/179 [M]⁺
Molecular ion peak (presence

of Br isotopes)

98 [M - Br]⁺ Loss of a bromine radical

84 [M - CH₂Br]⁺
Loss of the bromomethyl

radical

70 [C₄H₄NO]⁺ Further fragmentation

56 [C₃H₄O]⁺ Further fragmentation

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition Parameters (Typical):

Spectrometer: 400 MHz or higher

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

Number of Scans: 16-64

Relaxation Delay (d1): 1-2 seconds

Acquisition Time (aq): 2-4 seconds
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Spectral Width (sw): 12-16 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition Parameters (Typical):

Spectrometer: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Relaxation Delay (d1): 2-5 seconds

Acquisition Time (aq): 1-2 seconds

Spectral Width (sw): 200-240 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the

mortar.

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is

obtained.

Transfer the powder to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes to form a thin,

transparent or translucent pellet.

Data Acquisition:
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Record a background spectrum of the empty spectrometer.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

A small amount of the sample is placed in a capillary tube at the end of the probe.

The probe is inserted into the ion source of the mass spectrometer, where it is heated to

volatilize the sample.

Ionization and Analysis:

The gaseous sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes the molecules to ionize and fragment.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-5-
Bromomethyl-2-pyrrolidinone.
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Caption: Workflow for the spectroscopic analysis of (R)-5-Bromomethyl-2-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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